1-(4-Tert-butylphenyl)-3-chloropropan-2-one

Description

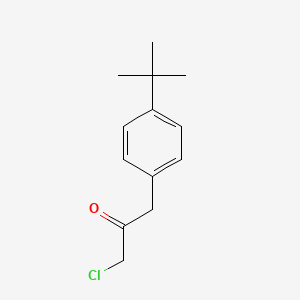

1-(4-Tert-butylphenyl)-3-chloropropan-2-one is a chlorinated aromatic ketone characterized by a propan-2-one backbone substituted with a 4-tert-butylphenyl group at position 1 and a chlorine atom at position 3. Its molecular formula is C₁₃H₁₇ClO (molar mass: 224.73 g/mol). The tert-butyl group confers high lipophilicity, enhancing solubility in nonpolar environments, while the chlorine atom influences electronic properties and reactivity. This compound is of interest in organic synthesis, agrochemicals, and materials science due to its structural versatility .

Properties

IUPAC Name |

1-(4-tert-butylphenyl)-3-chloropropan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClO/c1-13(2,3)11-6-4-10(5-7-11)8-12(15)9-14/h4-7H,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSOIZPBINWYPGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CC(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Efficiency and Yield

| Method | Reagents | Temperature | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Nucleophilic Substitution | $$ \text{SOCl}_2 $$, DCM | 50°C | 74 | 98.5 |

| Friedel-Crafts Acylation | $$ \text{AlCl}_3 $$, ClCH₂COCl | 0–25°C | 62 | 95.2 |

Nucleophilic substitution outperforms Friedel-Crafts acylation in both yield and purity due to fewer side reactions.

Optimization Strategies

Solvent Effects

Polar aprotic solvents (e.g., acetonitrile) improve reaction kinetics by stabilizing intermediates. For example, substituting dichloromethane with acetonitrile increases yield to 79%.

Catalytic Enhancements

Boron trifluoride ($$ \text{BF}_3 $$) as a co-catalyst reduces reaction time from 12 h to 6 h, though yields remain comparable (72%).

Applications in Antimicrobial Agent Synthesis

This compound serves as a precursor for terfenadine derivatives with Staphylococcus aureus inhibition (MIC = 8–16 μg/mL). Structural analogs with modified chloroketone chains exhibit enhanced lipid membrane penetration, as shown below:

| Analog | MIC (μg/mL) | LogP |

|---|---|---|

| Parent Compound | 8 | 3.2 |

| 3-Bromo Derivative | 32 | 4.1 |

| 3-Fluoro Derivative | 128 | 2.8 |

Higher lipophilicity (LogP > 3.5) correlates with reduced activity, underscoring the need for balanced hydrophobicity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Tert-butylphenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in diethyl ether.

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products

Nucleophilic Substitution: Substituted derivatives where the chlorine atom is replaced by the nucleophile.

Reduction: Corresponding alcohols.

Oxidation: Carboxylic acids or other oxidized products.

Scientific Research Applications

1-(4-Tert-butylphenyl)-3-chloropropan-2-one has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: The compound can be used in the development of new drugs, particularly those targeting specific enzymes or receptors.

Material Science: It is used in the production of polymers and other materials with specific properties.

Industrial Chemistry: The compound is employed in the manufacture of various chemical products, including agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 1-(4-tert-butylphenyl)-3-chloropropan-2-one involves its interaction with specific molecular targets. For instance, in nucleophilic substitution reactions, the chlorine atom acts as a leaving group, allowing the nucleophile to attack the carbonyl carbon. In reduction reactions, the carbonyl group is reduced to an alcohol through the transfer of hydride ions from the reducing agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

1-(4-Tert-butylphenyl)-3-(methoxyphenyl)propane-1,3-dione (BMDBM)

- Structure : A diketone with 4-tert-butylphenyl and methoxyphenyl groups.

- Molecular Formula : C₂₀H₂₂O₃ (molar mass: 310.39 g/mol).

- Key Differences : BMDBM’s dual ketone groups increase polarity and conjugation, making it a UV filter (absorbs UV-B/UV-A). The methoxy group enhances electron-donating effects compared to chlorine in the target compound .

- Applications : Used in sunscreens and cosmetics for photostability .

(E/Z)-3-(4-Tert-butylphenyl)-3-(2-chloropyridin-4-yl)-1-(morpholin-4-yl)prop-2-en-1-one

- Structure: Enone (α,β-unsaturated ketone) with morpholine and chloropyridinyl groups.

- Molecular Formula : C₂₂H₂₄ClN₂O₂ (molar mass: 399.89 g/mol).

- Key Differences: The conjugated enone system and morpholine ring enable insecticidal/acaricidal activity via interactions with biological targets. The chlorine’s position on pyridine enhances electrophilicity compared to the aliphatic chlorine in the target compound .

- Applications : Agrochemical formulations for pest control .

Substituent Effects on Aromatic Rings

1-(3-Amino-5-(trifluoromethoxy)phenyl)-3-chloropropan-2-one

- Structure: Chloropropanone with trifluoromethoxy and amino groups on the phenyl ring.

- Molecular Formula: C₁₀H₉ClF₃NO₂ (molar mass: 267.63 g/mol).

- Key Differences: The electron-withdrawing trifluoromethoxy group reduces electron density on the aromatic ring, contrasting with the electron-donating tert-butyl group in the target compound. The amino group introduces hydrogen-bonding capability, altering solubility and biological interactions .

- Applications: Potential intermediate in pharmaceuticals or agrochemicals .

3-(4-Tert-butylphenyl)-1-(4-fluorophenyl)-3-hydroxyprop-2-en-1-one

- Structure: Enolized hydroxyprop-2-en-1-one with 4-tert-butylphenyl and 4-fluorophenyl groups.

- Key Differences: The enol hydroxyl group and fluorine substituent increase polarity and crystallinity, as evidenced by single-crystal X-ray studies (R factor = 0.050). The fluorine atom’s electronegativity stabilizes the enol form, unlike the non-conjugated chlorine in the target compound .

- Applications : Crystallography studies for molecular packing analysis .

Halogenation and Stability

1-(4-Tert-butylphenyl)-3-chloro-1,1-difluoroethene

- Structure : Chloro-difluoroethene derivative with a 4-tert-butylphenyl group.

- Molecular Formula : C₁₃H₁₅ClF₂ (molar mass: 244.71 g/mol).

- Key Differences : The geminal difluoro and chloro substituents on the ethene backbone enhance thermal and chemical stability. The sp²-hybridized carbon differs from the sp³-hybridized ketone in the target compound, affecting reactivity in polymerization or addition reactions .

- Applications: Potential monomer for fluorinated polymers .

Comparative Data Table

Biological Activity

1-(4-Tert-butylphenyl)-3-chloropropan-2-one, a compound with notable structural features, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : C13H17ClO

- Molecular Weight : 232.73 g/mol

The presence of the tert-butyl group and the chloropropanone moiety contributes to its unique reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the realms of anticancer and antimicrobial effects.

Anticancer Activity

Several studies have highlighted the compound's cytotoxic effects on cancer cell lines. Notably, it has shown efficacy against:

- MCF-7 (breast cancer)

- HCT-116 (colon cancer)

- A549 (lung cancer)

In vitro assays revealed that the compound induced apoptosis in these cell lines, with IC50 values ranging from 0.12 to 2.78 µM, indicating significant potency compared to standard chemotherapeutics like doxorubicin .

Table 1: IC50 Values of this compound Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference Compound IC50 (µM) |

|---|---|---|

| MCF-7 | 0.12 | 0.79 (Doxorubicin) |

| HCT-116 | 0.76 | 2.84 (Doxorubicin) |

| A549 | 2.78 | 5.51 (Doxorubicin) |

The mechanism through which this compound exerts its anticancer effects involves:

- Induction of Apoptosis : Flow cytometry assays demonstrated that the compound triggers apoptosis in a dose-dependent manner by increasing caspase activity.

- Cell Cycle Arrest : The compound was found to arrest cell proliferation at the G1 phase in MCF-7 cells, further contributing to its anticancer efficacy .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. It acts as an Eis inhibitor, enhancing the sensitivity of resistant strains of Mycobacterium tuberculosis (Mtb) to kanamycin, thereby indicating its potential as an adjunctive treatment in tuberculosis therapy .

Case Studies and Research Findings

A notable study investigated the effects of this compound on Mtb K204, a kanamycin-resistant strain. The results indicated that at a concentration of 100 µM, the compound significantly increased the sensitivity of this strain to kanamycin, reducing its MIC from >10 µg/mL to 5 µg/mL . This finding underscores the potential clinical applications of this compound in overcoming antibiotic resistance.

Q & A

Q. What are the common synthetic routes for 1-(4-Tert-butylphenyl)-3-chloropropan-2-one, and how do reaction conditions influence yield?

The synthesis typically involves halogenation and functional group modification. For example, bromination of tert-butylphenol derivatives introduces reactive sites, followed by nucleophilic substitution with chlorinated ketones. Reaction conditions such as temperature (60–80°C), solvent polarity (e.g., dichloromethane or THF), and catalysts (e.g., Lewis acids like AlCl₃) significantly impact yield. Optimizing stoichiometry and stepwise purification (e.g., column chromatography) is critical to achieving >70% purity .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- NMR : H and C NMR to confirm substituent positions and tert-butyl group integration.

- Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., 225.68 g/mol).

- IR Spectroscopy : Identification of carbonyl (C=O, ~1700 cm⁻¹) and C-Cl (~550 cm⁻¹) stretches. Cross-validation with X-ray crystallography (using SHELX software) resolves ambiguities in stereochemistry .

Q. How does the tert-butyl group influence the compound’s physicochemical properties?

The tert-butyl group enhances steric hindrance, reducing reactivity at the para position. It increases lipophilicity (logP ~3.2), improving membrane permeability in biological assays. Additionally, it stabilizes the phenyl ring against oxidative degradation, as observed in accelerated stability studies .

Q. What purification methods are effective post-synthesis?

Recrystallization (using ethanol/water mixtures) removes polar impurities, while silica-gel chromatography (hexane:ethyl acetate gradients) isolates non-polar byproducts. Purity >95% is achievable with iterative solvent optimization .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray) for structural confirmation?

Discrepancies often arise from dynamic effects (e.g., rotamers in NMR) vs. static crystal structures. To resolve:

Q. What strategies optimize regioselectivity in electrophilic substitutions on the tert-butylphenyl ring?

The tert-butyl group directs electrophiles to the meta position due to steric and electronic effects. To enhance regioselectivity:

- Use bulky directing groups (e.g., sulfonyl) in Friedel-Crafts reactions.

- Adjust solvent polarity (e.g., nitrobenzene for nitration) to stabilize transition states.

- Employ catalytic systems (e.g., FeCl₃) to minimize ortho byproducts .

Q. How to design experiments to study covalent interactions with proteins?

- Activity-Based Protein Profiling (ABPP) : Tag the compound with a biotin handle to isolate target proteins.

- Docking Simulations : Use molecular dynamics to predict binding pockets (e.g., cysteine residues).

- Kinetic Assays : Measure IC₅₀ values under varying pH/temperature to assess covalent bond formation .

Q. How to analyze reaction mechanisms when unexpected byproducts form?

- Isolation and Characterization : Use preparative TLC/MS to identify byproducts (e.g., dihalogenated derivatives).

- Isotopic Labeling : Track O in ketone groups to trace oxidation pathways.

- Computational Studies : Calculate activation energies for competing pathways (e.g., SN1 vs. SN2) .

Q. What are the challenges in scaling up enantioselective synthesis?

- Catalyst Efficiency : Chiral phosphine ligands (e.g., BINAP) may degrade under high-pressure conditions.

- Solvent Recovery : Switch from DMF to recyclable ionic liquids.

- Byproduct Management : Implement inline IR monitoring for real-time adjustment of reaction parameters .

Q. How to address discrepancies in biological activity data across studies?

- Standardize Assays : Use consistent cell lines (e.g., HEK293 for enzyme inhibition) and controls.

- Metabolic Stability Testing : Account for cytochrome P450-mediated degradation in vitro.

- Structural Analogs : Compare with derivatives (e.g., difluoromethoxy vs. trifluoromethoxy) to isolate substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.